![molecular formula C10H13N3O B13755455 4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one CAS No. 1184920-59-9](/img/structure/B13755455.png)
4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions . This reaction is catalyzed by chiral-at-metal Rh(III) complexes, yielding the desired product with high enantioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly as inhibitors of enzymes like HSP90.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, as an HSP90 inhibitor, it binds to the N-terminal ATP binding site of HSP90α and HSP90β, disrupting their function and leading to the degradation of client proteins . This mechanism is crucial for its potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit HSP90α and HSP90β sets it apart from other similar compounds .
Properties
CAS No. |
1184920-59-9 |
|---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylpyrazolo[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-7(2)13-9-6-11-12(3)8(9)4-5-10(13)14/h4-7H,1-3H3 |
InChI Key |
BYAKACJHEFKYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=CC2=C1C=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


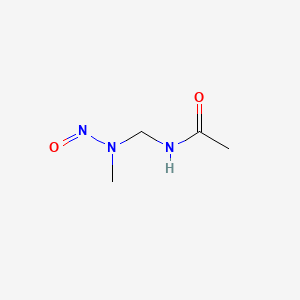
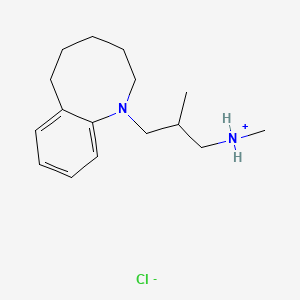
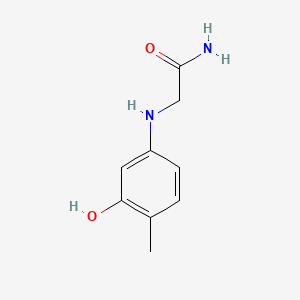
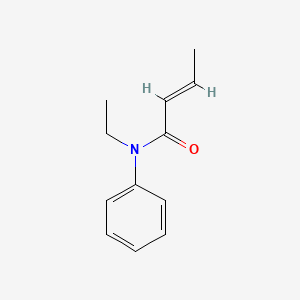
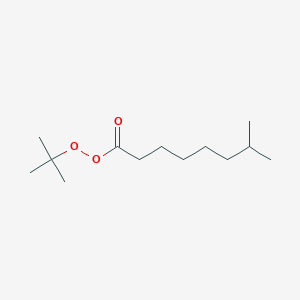
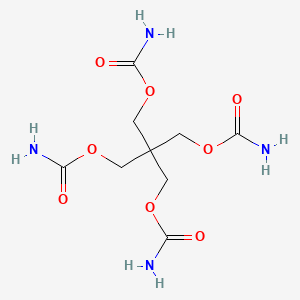
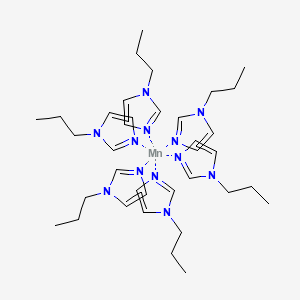
![3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)

![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)
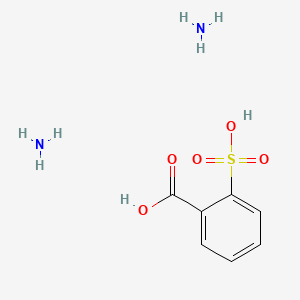

![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)

